molecular formula C23H19F2N3O2 B11211693 5-(3,4-Difluorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Difluorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11211693
M. Wt: 407.4 g/mol
InChI Key: KTOYHMFQSXAHEV-UHFFFAOYSA-N
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Description

5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a combination of difluorophenyl and pyridyl groups, which contribute to its distinct chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Cyclization Reactions: These reactions are crucial for forming the core structure of the compound.

    Substitution Reactions: Introduction of the difluorophenyl and pyridyl groups is achieved through substitution reactions.

    Etherification: The final step often involves the formation of the ether linkage.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The difluorophenyl and pyridyl groups can participate in substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research has focused on its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER stands out due to its unique combination of difluorophenyl and pyridyl groups. Similar compounds include:

The uniqueness of 5-(3,4-DIFLUOROPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H19F2N3O2

Molecular Weight

407.4 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-7-ethoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19F2N3O2/c1-2-29-21-7-3-6-16-20-12-19(15-5-4-10-26-13-15)27-28(20)23(30-22(16)21)14-8-9-17(24)18(25)11-14/h3-11,13,20,23H,2,12H2,1H3

InChI Key

KTOYHMFQSXAHEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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